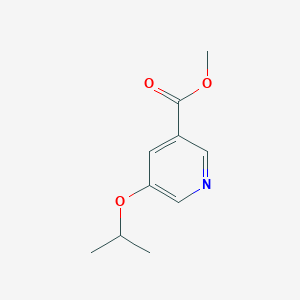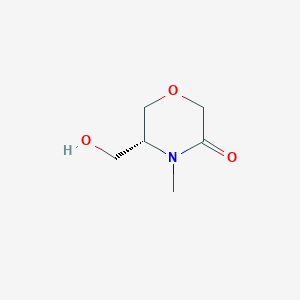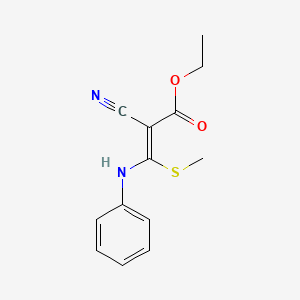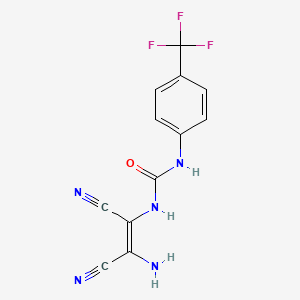
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide, also known as NAF, is an organic compound belonging to the class of nitriles. It has been used in a variety of scientific applications, such as in the synthesis of drugs and for the study of biochemical and physiological processes. In
Scientific Research Applications
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide has been used in a variety of scientific applications, such as in the synthesis of drugs, in the study of biochemical and physiological processes, and in the development of new materials. In particular, it has been used in the synthesis of nucleoside analogs, which are used in the study of enzyme-catalyzed reactions. It has also been used in the study of the structure and function of proteins, as well as in the development of new materials for use in medical implants and other biomedical applications.
Mechanism of Action
The mechanism of action of N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide is not fully understood. However, it is thought to act as a nucleophile, forming a covalent bond with the substrate molecule. This bond is then cleaved by the enzyme, releasing the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide are not fully understood. However, it is known to interact with proteins and enzymes in the body, and has been shown to be toxic to certain cell lines. Additionally, it has been shown to inhibit the growth of certain bacteria, and to reduce the production of certain proteins.
Advantages and Limitations for Lab Experiments
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide has several advantages for use in laboratory experiments. It is readily available, and can be prepared in a variety of concentrations. Additionally, it is relatively stable, and has a low toxicity. However, it is also relatively expensive, and can be difficult to handle due to its reactivity.
Future Directions
There are several potential future directions for research into N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug synthesis and the development of new materials. Additionally, further research into its toxicity, as well as its potential for use in medical implants and other biomedical applications, could be beneficial. Finally, further investigation into its use as a nucleophile in enzyme-catalyzed reactions could lead to new and improved drugs.
Synthesis Methods
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide is synthesized by the condensation of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in aqueous solution, and yields N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide in a yield of 85%. The reaction is typically carried out at room temperature, though higher temperatures can be used to increase the reaction rate.
properties
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)7-1-3-8(4-2-7)19-11(21)20-10(6-17)9(18)5-16/h1-4H,18H2,(H2,19,20,21)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEGQFCBKAFDID-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

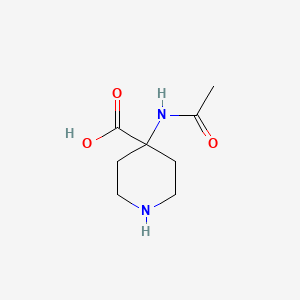
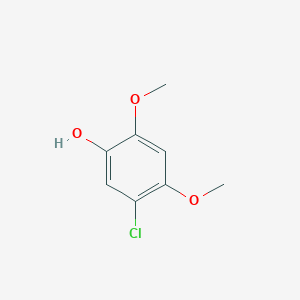

![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)



